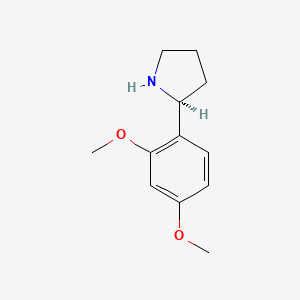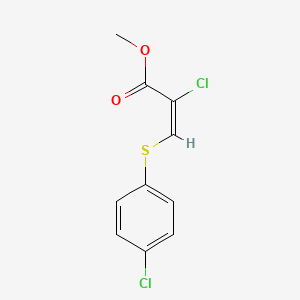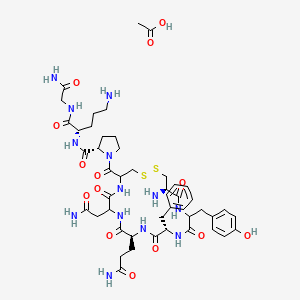
Benzoxazole, 2,2'-(p-phenylenedivinylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- is a heterocyclic aromatic compound that features a benzoxazole moiety connected through a p-phenylenedivinylene linker. This compound is known for its unique structural properties and has been extensively studied for its applications in various fields, including organic electronics, photonics, and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts at a temperature of 50°C . Another approach involves the use of microwave irradiation in the presence of zinc chloride (ZnCl₂) and isopropanol solvent at 80°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and yield of the synthesis process . These methods not only improve the reaction rates but also reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in ethanol.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives, which exhibit enhanced biological and photophysical properties .
科学的研究の応用
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
作用機序
The mechanism of action of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking interactions with aromatic residues in proteins, leading to the inhibition of enzymatic activities. Additionally, the benzoxazole moiety can engage in hydrogen bonding with biological targets, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzothiazole, 2,2’-(p-phenylenedivinylene)bis-: Similar structure but contains a sulfur atom instead of oxygen.
Benzimidazole, 2,2’-(p-phenylenedivinylene)bis-: Contains a nitrogen atom in place of oxygen in the benzoxazole ring.
Uniqueness
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- is unique due to its high thermal stability and excellent photophysical properties, making it a preferred choice for applications in organic electronics and photonics .
特性
CAS番号 |
5045-43-2 |
|---|---|
分子式 |
C24H16N2O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
2-[(E)-2-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-21-19(5-1)25-23(27-21)15-13-17-9-11-18(12-10-17)14-16-24-26-20-6-2-4-8-22(20)28-24/h1-16H/b15-13+,16-14+ |
InChIキー |
ROOBECXHWOYDIL-WXUKJITCSA-N |
異性体SMILES |
C1=CC=C2OC(=NC2=C1)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5O4 |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)

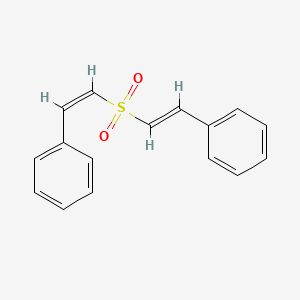
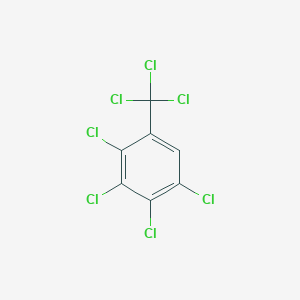
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)

![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)



